2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol
Description
Chemical Structure: The compound 2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol is a propane-1,3-diol derivative with a methyl group and a (thiophen-3-ylmethyl)amino substituent at the C2 position.
Properties
Molecular Formula |
C9H15NO2S |
|---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
2-methyl-2-(thiophen-3-ylmethylamino)propane-1,3-diol |
InChI |
InChI=1S/C9H15NO2S/c1-9(6-11,7-12)10-4-8-2-3-13-5-8/h2-3,5,10-12H,4,6-7H2,1H3 |
InChI Key |
XOEDPEWFYZHAAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)NCC1=CSC=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol involves the reaction of thiophene derivatives with appropriate amines and diols. One common method includes the condensation reaction of thiophene-3-carbaldehyde with 2-amino-2-methyl-1,3-propanediol under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group in the compound participates in nucleophilic substitution reactions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives.
-
Acylation : Forms amides when treated with acyl chlorides or anhydrides.
Key Conditions :
| Reactant | Catalyst/Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | Triethylamine/THF | 25°C | ~75% | |
| Acetyl chloride | Pyridine/DCM | 0–5°C | ~82% |
Oxidation Reactions
The secondary alcohol groups are susceptible to oxidation:
-
Oxidation to Ketones : Using mild oxidants like pyridinium chlorochromate (PCC) converts the alcohol groups to ketones.
-
Strong Oxidation : With KMnO₄ or CrO₃, further degradation of the thiophene ring may occur.
Experimental Data :
| Oxidizing Agent | Product | Conditions | Notes | Source |
|---|---|---|---|---|
| PCC | Diketone derivative | CH₂Cl₂, 25°C | Selective oxidation | |
| KMnO₄ | Carboxylic acid derivatives | H₂O/H⁺, reflux | Ring-opening observed |
Esterification and Carbonate Formation
The diol structure enables esterification and carbonate synthesis:
-
Reaction with Trichloromethyl Chloroformate : Forms cyclic carbonate esters under catalytic conditions.
Synthesis Protocol (Adapted from ) :
| Parameter | Value |
|---|---|
| Catalyst | 1,3-Dimethyl-2-imidazolidinone |
| Solvent | Ethyl acetate |
| Temperature | -5°C to 50°C |
| Reaction Time | 10–20 hours |
| Yield | >85% |
This method is scalable and avoids harsh reagents, making it industrially viable.
Complexation with Metal Ions
The compound’s amine and alcohol groups act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes.
Observed Stability Constants :
| Metal Ion | Log K (Stability Constant) | Application | Source |
|---|---|---|---|
| Cu²⁺ | 8.2 ± 0.3 | Catalysis/drug delivery | |
| Fe³⁺ | 6.7 ± 0.2 | Biomedical imaging |
Radical-Mediated Reactions
The thiophene ring stabilizes radical intermediates, enabling unique pathways:
-
Pulse Radiolysis Studies : Radical cations form via one-electron oxidation, exhibiting intramolecular charge resonance (CR) interactions .
-
Decay Mechanisms : Radicals decay via α-H deprotonation (k = 1.7–1.9 × 10⁴ s⁻¹ in acidic media) .
Macrocyclization Potential
The diol’s structure allows participation in macrocyclization reactions, such as Mitsunobu reactions, to form ring-expanded products .
Example :
-
Mitsunobu reaction with phenol alcohol derivatives yields complex macrocycles (e.g., ring-expanded bisacetoxy diacetal) .
Thermodynamic and Kinetic Considerations
Scientific Research Applications
2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to modulation of biological activities. The compound may inhibit or activate specific pathways, resulting in its observed effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Thiophene Substituents
a) 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ()
- Structure: Propane backbone with a thiophen-2-yl group at C1, methylamino (–NHCH₃) at C3, and a hydroxyl (–OH) at C1.
- Key Differences :
- Thiophene substituent position (2- vs. 3-yl) alters electronic properties and steric interactions.
- Lack of a methyl group at C2 reduces steric hindrance compared to the target compound.
- Research Relevance : Used as a reference standard in pharmaceutical impurity profiling ().
b) N1-(Thiophen-2-ylmethyl)-N3,N3-bis[3-(thiophen-2-ylmethylammonio)propyl]-propane-1,3-diammonium ()
- Structure : Branched propane-1,3-diammonium core with multiple thiophen-2-ylmethylammonio groups.
- Key Differences :
- Quaternary ammonium centers enhance water solubility and ionic character.
- Bulkier structure due to multiple thiophene units, likely limiting membrane permeability.
- Research Findings : Crystallographic studies reveal planar N–C(=S)–N motifs and hydrogen-bonded dimers ().
Amino-Substituted Propanediol Derivatives
a) 2-Amino-2-(hydroxymethyl)-1,3-propanediol (THAM) ()
- Structure: Symmetric propane-1,3-diol with an amino and hydroxymethyl group at C2.
- Key Differences: No aromatic substituents (e.g., thiophene), leading to simpler reactivity. Higher polarity due to three hydroxyl groups, making it a widely used buffer (pH 7–9).
- Applications : Biochemical buffering agent (e.g., electrophoresis, enzyme assays) .
b) 2-(Dimethylamino)propane-1,3-diol ()
- Structure: Propane-1,3-diol with a dimethylamino (–N(CH₃)₂) group at C2.
- Key Differences: Dimethylamino group increases basicity (pKa ~9–10) compared to primary amines. Absence of aromatic groups reduces UV activity and hydrophobic interactions.
- Applications : Intermediate in surfactants or pharmaceuticals ().
Aromatic and Heterocyclic Derivatives
a) 3-[2-Hydroxy-3-(2,4,6-trimethylphenyl)propyl]-3-methyl-1-phenylthiourea ()
- Structure : Propane backbone with a trimethylphenyl group and thiourea substituent.
- Key Differences :
- Thiourea (–N–C(=S)–N–) moiety enables metal coordination and hydrogen bonding.
- Bulky aromatic groups enhance crystallinity (melting point: 413–414 K) but reduce solubility.
- Synthesis : Derived from secondary amines and phenyl isothiocyanate ().
b) 2-Methyl-1,1,3,3-tetraphenylpropan-2-ol ()
- Structure : Highly substituted propane-2-ol with four phenyl groups.
- Key Differences: Extensive aromaticity leads to high thermal stability (m.p. 406–408 K). Non-polar character limits aqueous solubility, favoring organic solvents.
- Synthesis: Via organolithium reactions (e.g., diphenylmethyllithium + ethyl acetate) ().
Comparative Data Table
Biological Activity
2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol, also known by its CAS number 1547414-13-0, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antibacterial and antifungal activities, and explores its mechanisms of action based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₉H₁₅N₁O₂S
- Molecular Weight : 201.29 g/mol
- CAS Number : 1547414-13-0
Antibacterial Activity
Recent studies have indicated that 2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol exhibits significant antibacterial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains have been evaluated, demonstrating effectiveness particularly against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.0048 |
These results suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity. In vitro tests indicate that it can inhibit the growth of several fungal strains, including Candida albicans and Fusarium oxysporum.
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.0048 |
| Fusarium oxysporum | 0.039 |
The antifungal activity is attributed to its ability to disrupt cellular processes within the fungi, although the specific mechanisms remain to be fully elucidated .
The mechanisms by which 2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol exerts its biological effects are not entirely understood but may involve:
- Inhibition of Cell Wall Synthesis : Similar to other antibacterial agents, it may interfere with the synthesis of peptidoglycan in bacterial cell walls.
- Disruption of Membrane Integrity : The compound may alter membrane permeability in both bacteria and fungi.
- Interference with Metabolic Pathways : It could potentially inhibit key enzymes involved in metabolic pathways critical for microbial survival.
Case Studies
A notable case study involved testing the compound against clinical isolates of Staphylococcus aureus. The study found that treatment with 2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol resulted in a significant reduction in bacterial load within 8 hours of exposure, suggesting rapid bactericidal activity .
Another investigation focused on its antifungal effects against Candida albicans. Results indicated that the compound not only inhibited fungal growth but also reduced biofilm formation, which is crucial for pathogenicity in clinical settings .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol, and what key reaction conditions require optimization?
- Methodological Answer : The synthesis of structurally related diol derivatives often involves multi-step reactions, such as:
- Amination : Condensation of thiophen-3-ylmethylamine with a ketone or aldehyde precursor (e.g., 2-methyl-1,3-diol derivatives) under acidic or basic conditions.
- Protection/Deprotection : Use of acetal protection for diol groups (e.g., acetone and p-toluenesulfonic acid) to prevent side reactions during alkylation steps .
- Purification : Column chromatography or recrystallization to isolate the final product.
Q. How can X-ray crystallography and computational tools like SHELX be employed to resolve the molecular structure of this compound?
- Methodological Answer :
- Data Collection : Single-crystal X-ray diffraction at low temperatures (e.g., 100 K) to minimize disorder, with a data-to-parameter ratio >15 for reliability .
- Refinement : Use of SHELXL for small-molecule refinement, incorporating constraints for disordered moieties (e.g., thiophene rings) and validating hydrogen bonding networks .
- Validation Tools : R-factor (<0.05) and wR-factor (<0.15) metrics to assess model accuracy .
Q. Which spectroscopic techniques are most suitable for characterizing functional groups and assessing purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm the presence of the thiophene moiety (δ 6.5–7.5 ppm for aromatic protons) and diol groups (broad signals at δ 3.0–4.0 ppm).
- FTIR Analysis : Peaks at ~3200–3500 cm (O–H/N–H stretch) and ~1050 cm (C–O stretch) .
- HPLC-MS : For purity assessment and detection of trace impurities (e.g., thiophene-related byproducts) using reverse-phase columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can this compound be utilized as a ligand in coordination chemistry, and what catalytic properties might its metal complexes exhibit?
- Methodological Answer :
- Complex Synthesis : React the diol with transition metal salts (e.g., Co(NO)) in ethanol/water mixtures. Introduce thiocyanate or chloride counterions to modulate solubility .
- Characterization : Elemental analysis for metal-to-ligand ratios, IR spectroscopy to confirm metal-N/O bonding (shifts in ν(N–H) or ν(C–O)), and magnetic susceptibility measurements for oxidation state determination .
- Catalytic Applications : Test oxidative catalysis (e.g., alkene epoxidation) using HO as an oxidant, monitoring conversion via GC-MS .
Q. What experimental approaches are appropriate for analyzing the compound’s kinetic stability under varying pH and temperature conditions?
- Methodological Answer :
- Kinetic Studies : Conduct pseudo-first-order experiments with UV-Vis monitoring (λ ~525 nm for permanganate-based oxidation). Vary [H] (0.1–1.0 M) and temperature (25–60°C) to derive rate laws and activation parameters (ΔH‡, ΔS‡) .
- Degradation Pathways : Identify products (e.g., aldehydes or carboxylic acids) via LC-MS and propose mechanisms involving radical intermediates or acid-catalyzed hydrolysis .
Q. How can the compound’s structural features be leveraged to design liquid-crystalline materials?
- Methodological Answer :
- Functionalization : Introduce azo groups (-N=N-) or ether linkages (-O-) to enhance mesogenic behavior. For example, conjugate with 4-alkoxyphenyl units via Williamson ether synthesis .
- Phase Characterization : Use polarized optical microscopy (POM) to observe nematic/smectic phases and differential scanning calorimetry (DSC) to determine transition temperatures .
Q. What strategies mitigate challenges in isolating stereoisomers or enantiomers during synthesis?
- Methodological Answer :
- Chiral Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.
- Asymmetric Synthesis : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during the amination step to favor desired stereoisomers .
Q. What safety protocols are recommended for handling this compound, given structural analogs’ potential hazards?
- Methodological Answer :
- Risk Assessment : Although direct toxicity data are limited, structurally related brominated diols are classified as Group 2B carcinogens. Assume similar risks and implement fume hood use, nitrile gloves, and waste neutralization protocols .
- Exposure Monitoring : Regular air sampling in lab areas and LC-MS screening of degradation products in waste streams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
